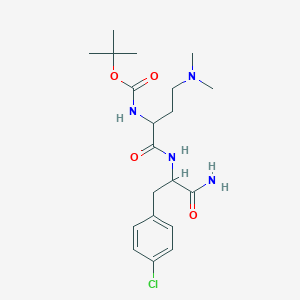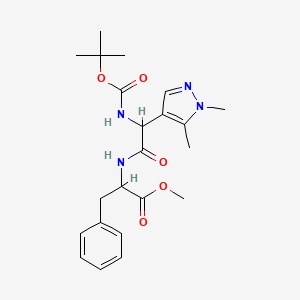![molecular formula C26H22N4O3 B7430683 8-ethoxy-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B7430683.png)
8-ethoxy-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ethoxy-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
8-ethoxy-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-2H-chromene-3-carboxamide has been studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 8-ethoxy-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response. It may also act by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to have antifungal activity against certain strains of fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 8-ethoxy-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-2H-chromene-3-carboxamide in lab experiments is its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antifungal activities, making it a promising candidate for the development of new therapeutic agents. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are several future directions for the study of 8-ethoxy-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-2H-chromene-3-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. Another direction is to explore its mechanism of action and identify the specific enzymes and pathways that it targets. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, and to develop methods for its delivery and administration.
Synthesis Methods
The synthesis of 8-ethoxy-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-2H-chromene-3-carboxamide involves the reaction of 8-hydroxy-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-2H-chromene-3-carboxamide with ethyl iodide in the presence of potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain the desired compound.
Properties
IUPAC Name |
8-ethoxy-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-2-32-22-10-6-9-19-15-20(16-33-23(19)22)26(31)27-21-13-11-18(12-14-21)25-28-24(29-30-25)17-7-4-3-5-8-17/h3-15H,2,16H2,1H3,(H,27,31)(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMILXNOFBXIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OCC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC(=NN4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(6-Acetylnaphthalen-2-yl)oxy-2-hydroxypropyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7430601.png)
![2-(difluoromethyl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-nitroaniline](/img/structure/B7430608.png)

![1-(2-Chlorophenoxy)-3-[4-(7-chloroquinolin-4-yl)sulfanylphenoxy]propan-2-ol](/img/structure/B7430626.png)
![methyl 6-[[1-(2-fluorophenyl)pyrrolidine-3-carbonyl]amino]-1H-benzimidazole-2-carboxylate](/img/structure/B7430634.png)
![Methyl 1-[2-[(2,5-difluorophenyl)methyl-methylamino]-2-oxoacetyl]-3-phenylpyrrolidine-3-carboxylate](/img/structure/B7430648.png)
![1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol](/img/structure/B7430655.png)
![Ethyl 1-[(3-chloro-4-methoxycarbonylphenyl)carbamoyl]-3-prop-2-enylpyrrolidine-3-carboxylate](/img/structure/B7430669.png)

![tert-butyl (1R,5S)-6-[[1-(2,5-difluoro-4-methoxyphenyl)-5-propylpyrazole-4-carbonyl]amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B7430676.png)
![4-[[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanylmethyl]-N-methylbenzenesulfonamide](/img/structure/B7430689.png)
![N-[[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]-N'-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B7430701.png)
![Methyl 5-[(4-methyl-3-phenylpiperidine-1-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7430709.png)
![2-[[4-(3-Chloro-4-fluorophenyl)-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,5-dimethoxyphenyl)ethanol](/img/structure/B7430725.png)
